2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

Vue d'ensemble

Description

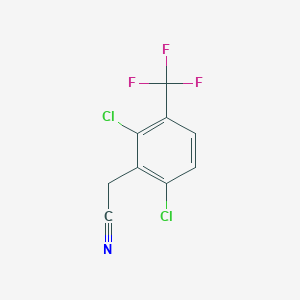

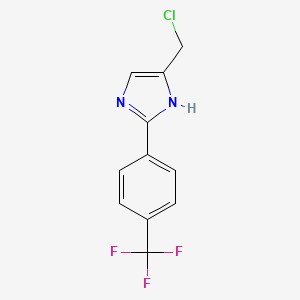

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1092461-09-0 . It has a molecular weight of 254.04 and is a solid at ambient temperature .

Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is C9H4Cl2F3N . This indicates that it contains nine carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom.Physical And Chemical Properties Analysis

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile is a solid at ambient temperature . It has a molecular weight of 254.04 .Applications De Recherche Scientifique

Pharmacology

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile: is a compound that has found considerable utilization in the pharmaceutical industry. Its trifluoromethyl group is a common moiety in many pharmaceuticals due to its ability to enhance the biological activity and stability of drugs . For example, celecoxib, a widely prescribed anti-inflammatory drug, contains a trifluoromethyl group. This compound could potentially be used in the synthesis of new pharmacological agents that require increased potency and metabolic stability.

Material Science

In material science, 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile can be used as a precursor for synthesizing advanced materials. Its robust chemical structure allows it to be incorporated into polymers and coatings that require resistance to degradation or chemical reactivity . The presence of both electron-withdrawing chloro and trifluoromethyl groups could be exploited to create materials with unique electronic properties.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, such as nucleophilic substitution reactions, to yield a wide range of functionalized aromatic compounds . These derivatives can then be used to synthesize more complex molecules for research or industrial applications.

Analytical Chemistry

In analytical chemistry, 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile could be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its distinct chemical signature allows it to serve as a reference point in the calibration of analytical instruments .

Environmental Science

The environmental impact of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile and its derivatives can be studied to understand their persistence and degradation in the environment. Research in this field could lead to the development of better disposal methods and assessment of potential risks associated with its use .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially those involving cytochrome P450 enzymes which are known to metabolize trifluoromethyl-containing compounds . Understanding these interactions can provide insights into drug metabolism and the design of enzyme inhibitors.

Propriétés

IUPAC Name |

2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHSZBBCOUAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

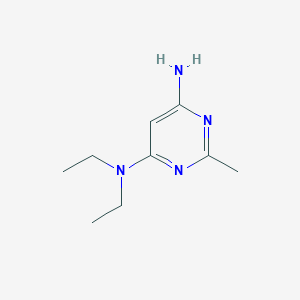

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

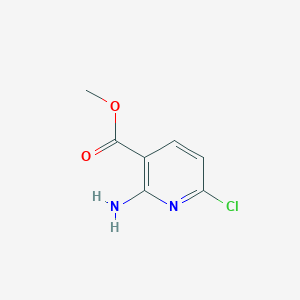

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

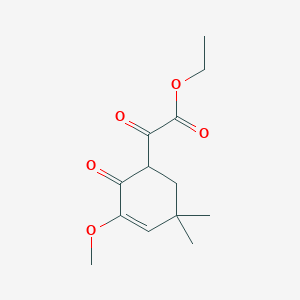

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)